Home > Products > Screening Compounds P77011 > 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine - 1154883-52-9

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine

Catalog Number: EVT-1741423
CAS Number: 1154883-52-9
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin)

Compound Description: Sitagliptin is a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor. It exhibits excellent selectivity for DPP-IV over other proline-selective peptidases. Sitagliptin demonstrates favorable oral bioavailability in preclinical species and displays efficacy in animal models, making it a potential treatment for type 2 diabetes. [, , ]

Relevance: Sitagliptin shares the core [, , ]triazolo[4,3-a]pyrazine moiety with 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine. The difference lies in the presence of a pyrazine ring in Sitagliptin instead of a pyridine ring, as well as additional substituents on the core structure. Both compounds incorporate a nitrogen-containing heterocycle and a butan-amine side chain, suggesting potential similarities in their binding affinities and pharmacological activities.

3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

Compound Description: This compound was investigated for its potential biological activity due to its dipharmacophore nature. It exists in two polymorphic forms, each exhibiting distinct molecular and crystal structures. These forms are influenced by the solvents used during crystallization, resulting in different conformers and intermolecular interactions. []

Relevance: Similar to 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine, this compound contains the [, , ]triazolo[4,3-a]pyridine core structure. The presence of a methyl group on the triazole ring and a cyclopropyl-1,2,4-oxadiazole substituent at the 5-position distinguishes this compound. Despite the structural differences, the shared core structure suggests potential overlap in their biological targets and modes of action.

[1,2,4]Triazolo[1,5-a]pyridin-2-amines and [, , ]Triazolo[4,3-a]pyridin-3-amines

Compound Description: These two classes of triazolopyridine isomers are synthesized via oxidative cyclization of pyridinyl guanidine derivatives. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It displays nanomolar potency against MET, exhibits favorable pharmacokinetic properties, and effectively inhibits MET phosphorylation in vivo, leading to robust antitumor activity in MET-dependent cancers. [, ]

2-(3-(1-(4-Chlorophenyl)cyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propan-2-ol (BMS-823778)

Compound Description: BMS-823778 is a potent and selective inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1). [] It exhibits strong selectivity for 11β-HSD-1 over 11β-HSD-2 and demonstrates robust pharmacodynamic effects in preclinical models, making it a potential candidate for treating type 2 diabetes and metabolic syndrome.

Relevance: BMS-823778 shares the [, , ]triazolo[4,3-a]pyridine core with 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine. BMS-823778 incorporates a (4-chlorophenyl)cyclopropyl group at the 3-position and a propan-2-ol substituent at the 8-position of the triazolopyridine core. This structural similarity suggests that both compounds might share common pharmacophoric features.

4-(8-chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol

Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing its triclinic crystal system and intermolecular hydrogen bonding patterns in the solid state. []

Relevance: This compound also shares the [, , ]triazolo[4,3-α]pyridine core with 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine. The presence of a chlorine atom at the 8-position and a phenol substituent at the 4-position distinguishes this compound. The shared core structure suggests they belong to the same chemical class and potentially share similar chemical properties.

3-Oxo-3-[3-trifluoromethyl-5,6-dihydro[1,2,4]triazolo[4,3-a] pyrazin-7(8H)-yl]-1-phenylpropan-1-amine

Compound Description: This compound is a fused triazole derivative that acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, potentially useful for treating type 2 diabetes. []

3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl) benzamide

Compound Description: The methanesulfonic acid salt of this compound shows high solubility in water and potent inhibitory activity against Bcr-Abl kinase and its mutant forms. It is being investigated as a potential treatment for Bcr-Abl-mediated oncological diseases. []

Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine. The ethynyl linker connecting the core to a benzamide moiety and the various substituents on the phenyl rings distinguish this compound. Despite structural differences, both compounds demonstrate biological activity, albeit against different targets, suggesting the [, , ]triazolo[4,3-a]pyridine core might be a privileged scaffold for drug development.

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

Compound Description: These compounds were synthesized and investigated for their anticancer activity. Some derivatives exhibited significant cytotoxicity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines in vitro. []

4-Nitro-N-(3-nitro[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-1,2,5-oxadiazol-3-amine (TTDNF) and N-([1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-3-nitro-1,2,4-oxadiazol-5-amine (TTNOA)

Compound Description: TTDNF and TTNOA are explosive compounds synthesized via nitration and reduction/oxidation reactions of heterocyclic amines containing the [, , ]triazolo[4,3-b][1,2,4,5]tetrazine ring system. TTDNF exhibits high performance and low impact sensitivity. TTNOA displays a low melting point and a high onset decomposition temperature, making it a potential cast explosive component. []

Relevance: These compounds, while incorporating a different fused ring system, are relevant to 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine due to the presence of a triazole ring and the exploration of nitrogen-rich heterocycles in both cases. The distinct properties of TTDNF and TTNOA arise from the unique electronic and structural characteristics of the [, , ]triazolo[4,3-b][1,2,4,5]tetrazine scaffold and the nitro substituents.

3-Phenyl-1-(6-phenylpyridin-2-yl)-1H-[1,2,4]triazolo[4,3-a]pyridin-4-ium and 1-Phenyl-3-(6-phenylpyridin-2-yl)-3H-[1,2,4]triazolo[4,3-a]quinolin-10-ium

Compound Description: These cationic compounds act as DNA intercalators, confirmed by various spectroscopic techniques, DNA melting temperature analysis, and rheology measurements. []

Relevance: These compounds share the [, , ]triazolo[4,3-a]pyridine core with 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine. Their ability to intercalate into DNA highlights the potential of this core structure and its derivatives to interact with biomolecules and exert biological effects.

2-(8-Propyl-6-pyridin-3-yl-1,2,4-triazolo[4,3-a]pyrazin-3-yl)-3-pyridin-3-ylpropionic acid Derivatives

Compound Description: This series of compounds exhibits potent inhibitory activity against human renin, an enzyme involved in the renin-angiotensin system and blood pressure regulation. These compounds demonstrate nanomolar potency in vitro and effectively lower blood pressure in animal models, making them potential candidates for treating hypertension. []

2-[2-[4-[Bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (7b) and 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro- 2H- pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione (21b)

Compound Description: Compound 7b demonstrates potent 5-HT2 antagonist activity, exceeding that of ritanserin, without significant α1 antagonist activity. Compound 21b also exhibits potent 5-HT2 antagonist activity but possesses moderate α1 receptor antagonism. These findings highlight the potential of these compounds as therapeutic agents for conditions where 5-HT2 receptor antagonism is desirable, such as schizophrenia and other psychiatric disorders. [, ]

N-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine (MAK683)

Compound Description: MAK683 is a potent and orally bioavailable embryonic ectoderm development (EED) inhibitor being investigated for cancer treatment. It exhibits low to moderate plasma clearance, high oral exposure, and good oral bioavailability. MAK683 undergoes extensive metabolism in various species, including humans, primarily via oxidation, glucuronidation, and sulfation pathways. []

2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (Trazodone)

Compound Description: Trazodone is an antidepressant drug that acts as a 5-HT2 and α1-adrenergic receptor antagonist and a serotonin reuptake inhibitor. Electrochemical studies using cyclic voltammetry have provided insights into its oxidation behavior and binding interactions with bovine serum albumin. [, ]

Relevance: Trazodone shares the [, , ]triazolo[4,3-a]pyridine core with 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine. The key difference lies in the presence of a piperazine ring connected to the triazolopyridine core through a propyl linker and a chlorophenyl substituent in Trazodone.

N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403)

Compound Description: TI-12403 acts as a tankyrase (TNKS) inhibitor and displays antitumor activity. It stabilizes AXIN2, reduces active β-catenin, and downregulates β-catenin target genes in colorectal cancer cells. TI-12403 inhibits cell viability and exhibits synergistic antiproliferative effects when combined with 5-FU, indicating its potential as an anticancer drug candidate. []

Relevance: TI-12403 shares the [, , ]triazolo[4,3-a]pyridine core with 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine. It features a cyanophenyl-substituted piperidine-4-carboxamide group at the 3-position of the triazolopyridine core, which distinguishes it from the parent compound. Despite these structural differences, both compounds exhibit biological activity, although against different targets.

N,N-Dimethyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)phenyl)ethan-1-amine (Ýmir-2)

Compound Description: Ýmir-2 exhibits dual-activity, acting as both an acetylcholinesterase (AChE) inhibitor and an α7 nicotinic acetylcholine receptor (α7 nAChR) agonist. This dual functionality makes it a potential lead compound for developing treatments for complex neurodegenerative disorders such as Alzheimer's disease. []

Relevance: Although structurally distinct, Ýmir-2 exhibits a triazolopyrimidine core that is structurally related to the [, , ]triazolo[4,3-a]pyridine core of 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine. This relationship highlights the significance of exploring structural variations of this core scaffold for identifying novel bioactive compounds.

Overview

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine, also known as (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride, is a chemical compound belonging to the class of triazolo-pyridines. This compound has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its synthesis and properties .

Classification

It is classified as a triazolo-pyridine derivative, characterized by the presence of a triazole ring fused to a pyridine structure. This class of compounds is notable for their diverse pharmacological activities.

Synthesis Analysis

The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine involves several key steps:

Methods

  1. Aromatic Nucleophilic Substitution: The synthesis typically begins with the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline with various amines. This method allows for the introduction of the butan-1-amine chain into the triazole core .
  2. Cyclization Reactions: Other methods include palladium-catalyzed additions or oxidative cyclization techniques that facilitate the formation of the triazolo-pyridine structure from appropriate precursors .

Technical Details

The yield of the synthesis process is approximately 65%, indicating a moderate efficiency which can be optimized further through varying reaction conditions such as temperature and catalyst choice .

Molecular Structure Analysis

Structure

The molecular formula of 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine is C11H16N4 with a molecular weight of 204.27 g/mol. The compound features a butanamine chain attached to a triazolo-pyridine moiety.

Data

The InChI Key for this compound is IXOATZXRTUZQFO-WWPIYYJJSA-N, which can be used for database searches to obtain more information about its properties and related compounds .

Chemical Reactions Analysis

Reactions

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
  • Reduction: Reduction reactions may modify either the triazole ring or the butanamine chain.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule .

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific outcomes depend on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action for 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine involves its interaction with various molecular targets:

Process

This compound has been shown to inhibit certain kinases—enzymes that transfer phosphate groups—affecting critical signaling pathways involved in cell growth and differentiation. For instance, it has been noted to influence the MAPK/ERK pathway, which is integral to cellular proliferation and survival .

Data

Such interactions suggest potential therapeutic applications in diseases where these pathways are dysregulated.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics of organic amines and heterocycles. It is expected to be soluble in polar solvents due to its amine group.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may vary based on pH and solvent environment. Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural characterization .

Applications

Scientific Uses

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine has several applications in scie

Properties

CAS Number

1154883-52-9

Product Name

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

InChI

InChI=1S/C10H14N4/c1-2-5-8(11)10-13-12-9-6-3-4-7-14(9)10/h3-4,6-8H,2,5,11H2,1H3

InChI Key

RBOYUUKZWTVYLX-UHFFFAOYSA-N

SMILES

CCCC(C1=NN=C2N1C=CC=C2)N

Canonical SMILES

CCCC(C1=NN=C2N1C=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.